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3-Iodo-4-methoxy-pyridin-2-

ylamine

Cat. No.: B1325003 Get Quote

Introduction
3-Iodo-4-methoxy-pyridin-2-ylamine is a substituted pyridine derivative with potential

applications in medicinal chemistry and materials science. As with any novel compound,

unequivocal structural confirmation is paramount. This technical guide provides a

comprehensive overview of the spectroscopic data for 3-iodo-4-methoxy-pyridin-2-ylamine,

offering insights into the experimental protocols and data interpretation necessary for its

characterization. This document is intended for researchers, scientists, and drug development

professionals who require a deep understanding of the structural elucidation of heterocyclic

compounds.

The following sections detail the expected outcomes from core spectroscopic techniques:

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). While experimental data for this specific molecule is not widely published, this guide

presents a robust analysis based on predicted data, supported by empirical data from

structurally analogous compounds.

Molecular Structure and Analysis Workflow
The structural analysis of 3-iodo-4-methoxy-pyridin-2-ylamine relies on the synergistic

interpretation of data from multiple spectroscopic methods. Each technique provides a unique

piece of the structural puzzle, and together they allow for a confident assignment of the

molecular architecture.
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Caption: Workflow for the spectroscopic characterization of 3-iodo-4-methoxy-pyridin-2-
ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-iodo-4-methoxy-pyridin-2-ylamine, both ¹H and ¹³C NMR are

essential.

¹H NMR Spectroscopy
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Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.70 d, J = 5.5 Hz 1H H-6

~6.45 d, J = 5.5 Hz 1H H-5

~5.00 br s 2H -NH₂

~3.90 s 3H -OCH₃

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 3-iodo-4-methoxy-pyridin-2-
ylamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.

Instrument: A 500 MHz NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse sequence (zg30).

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential

line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Interpretation of the ¹H NMR Spectrum:
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The ¹H NMR spectrum is expected to show four distinct signals. The two doublets in the

aromatic region are characteristic of a di-substituted pyridine ring. The downfield signal at

approximately 7.70 ppm is assigned to the proton at the 6-position (H-6), which is deshielded

by the adjacent electronegative nitrogen atom. The upfield doublet at around 6.45 ppm

corresponds to the proton at the 5-position (H-5). The coupling constant of ~5.5 Hz is typical for

ortho-coupling in a pyridine ring.

A broad singlet around 5.00 ppm that integrates to two protons is indicative of the primary

amine (-NH₂) group. The broadness of this peak is due to quadrupole broadening from the ¹⁴N

nucleus and potential hydrogen exchange. The sharp singlet integrating to three protons at

approximately 3.90 ppm is characteristic of a methoxy (-OCH₃) group. The chemical shift of this

group is influenced by its position on the electron-rich pyridine ring.

¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~162.0 C-4

~158.0 C-2

~149.0 C-6

~108.0 C-5

~85.0 C-3

~56.0 -OCH₃

Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument: A 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).

Parameters:
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Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096 to achieve adequate signal-to-noise.

Temperature: 298 K.

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to

the six unique carbon atoms in the molecule. The quaternary carbons (C-2, C-3, and C-4) can

be distinguished from the protonated carbons (C-5, C-6, and -OCH₃) by performing a DEPT

(Distortionless Enhancement by Polarization Transfer) experiment.

C-4 (~162.0 ppm): This carbon is significantly deshielded due to the attached electron-

donating methoxy group.

C-2 (~158.0 ppm): This carbon is deshielded by the adjacent amino group and the ring

nitrogen.

C-6 (~149.0 ppm): This is the most downfield of the protonated aromatic carbons due to its

proximity to the ring nitrogen.

C-5 (~108.0 ppm): This protonated carbon is expected to be relatively upfield.

C-3 (~85.0 ppm): The carbon bearing the iodine atom is expected to be significantly shielded

due to the "heavy atom effect" of iodine.

-OCH₃ (~56.0 ppm): This signal in the aliphatic region is characteristic of a methoxy carbon.

Caption: Structure and predicted NMR assignments for 3-iodo-4-methoxy-pyridin-2-ylamine.

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, sharp (doublet)
N-H stretching (asymmetric &

symmetric)

3050-3000 Weak Aromatic C-H stretching

2950-2850 Weak
Aliphatic C-H stretching (-

OCH₃)

1620-1580 Strong C=C and C=N ring stretching

1500-1400 Medium-Strong C=C ring stretching

1250-1200 Strong Asymmetric C-O-C stretching

1050-1000 Medium Symmetric C-O-C stretching

600-500 Weak-Medium C-I stretching

Experimental Protocol:

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with

approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a

hydraulic press.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Record the spectrum and perform a background subtraction using a blank

KBr pellet.

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by vibrations characteristic of the substituted pyridine ring

and its functional groups. The presence of a primary amine is confirmed by a doublet in the

3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching

vibrations. Aromatic and aliphatic C-H stretching bands will appear as weak signals above and

below 3000 cm⁻¹, respectively.

Strong absorptions in the 1620-1400 cm⁻¹ region are characteristic of the C=C and C=N

stretching vibrations of the pyridine ring. A strong band around 1250-1200 cm⁻¹ is indicative of

the asymmetric C-O-C stretching of the methoxy group. The C-I stretching vibration is expected

to appear in the low-frequency region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

250 100 [M]⁺ (Molecular Ion)

235 40 [M - CH₃]⁺

123 80 [M - I]⁺

108 30 [M - I - CH₃]⁺

Experimental Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or after separation by gas chromatography (if the compound is

sufficiently volatile and thermally stable).
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Ionization: Use electron ionization (EI) at 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Detection: Scan a mass range of m/z 50-500.

Interpretation of the Mass Spectrum:

The mass spectrum will provide the molecular weight of the compound. The molecular ion peak

([M]⁺) is expected at m/z 250, corresponding to the molecular formula C₆H₇IN₂O. Due to the

presence of a single iodine atom, which is monoisotopic (¹²⁷I), no significant M+1 or M+2 peaks

from isotopic distribution are expected, aside from the natural abundance of ¹³C.

The fragmentation pattern will provide further structural information. A prominent peak at m/z

123, corresponding to the loss of an iodine radical ([M - I]⁺), is highly characteristic of iodo-

substituted compounds. Another expected fragmentation is the loss of a methyl radical from the

methoxy group, giving a peak at m/z 235 ([M - CH₃]⁺). A subsequent loss of iodine from this

fragment would result in a peak at m/z 108.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of 3-iodo-4-methoxy-pyridin-2-ylamine. The predicted data

presented in this guide, based on established spectroscopic principles and data from

analogous structures, serves as a robust framework for the structural elucidation of this

compound. Researchers and scientists can utilize this information to confirm the identity and

purity of synthesized 3-iodo-4-methoxy-pyridin-2-ylamine, ensuring the integrity of their

subsequent studies.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Iodo-4-methoxy-
pyridin-2-ylamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1325003#3-iodo-4-methoxy-pyridin-2-ylamine-
spectroscopic-data]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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